1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane, also known as this compound, is a useful research compound. Its molecular formula is C46H84N12 and its molecular weight is 805.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complexation with Metal Ions
A key feature of this compound is its ability to complex with transition metals, lanthanides, actinides, and other heavy metals. The affinity and selectivity towards these metal ions can be adjusted by altering the macrocyclic core size, as well as the nature and number of pendant coordinating arms on the nitrogen atoms. This adaptability makes it a valuable agent for metal ion extraction and stabilization processes (Narayana, Seelam, & Prasanna, 2018).
Structural Versatility and Reactivity
The structural versatility of 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is evident in its synthesis and reactivity. It serves as a precursor for generating various derivatives through selective protection and functionalization processes. Such capabilities underscore its potential in creating tailored compounds for specific applications, ranging from catalysis to material science (Vitha et al., 2006).
Catalytic and Antimicrobial Activities
Further, the compound and its derivatives exhibit catalytic activities and have been studied for their antimicrobial properties. This includes its involvement in oxidation reactions and potential use in antimicrobial applications, highlighting its functional diversity beyond complexation capabilities (Nirmala et al., 2011).
Structural Analysis and Coordination Chemistry
The exploration of cis/trans-isomerism in cobalt(III) complexes with this compound offers insights into the subtleties of coordination chemistry, affecting the stability and reactivity of these complexes. The detailed structural analysis helps in understanding the complex's binding modes and its interaction with metal ions, which is crucial for designing metal-based drugs and catalysts (Kotek et al., 2001).
Mechanism of Action
Future Directions
The future directions for the study and application of this compound could involve further exploration of its unique properties for selective binding of metal ions . This could lead to the development of more efficient sequestrating agents, sensors, and catalysts . Additionally, the synthesis process could be optimized to increase yield and efficiency .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves the reaction of two molecules of 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine with one molecule of 1,4,8,11-tetraazacyclotetradecane. This reaction is carried out in the presence of a suitable coupling agent and a base to form the desired compound.", "Starting Materials": [ "4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine", "1,4,8,11-tetraazacyclotetradecane", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine and 1,4,8,11-tetraazacyclotetradecane in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) to the reaction mixture to facilitate the coupling reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] } | |
CAS No. |
414858-02-9 |
Molecular Formula |
C46H84N12 |
Molecular Weight |
805.2 g/mol |
IUPAC Name |
1,8-bis[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C46H84N12/c1-15-47-23-25-49-19-3-31-55(35-27-51-17-1)39-43-7-11-45(12-8-43)41-57-33-5-21-54-30-38-58(34-6-22-53-29-37-57)42-46-13-9-44(10-14-46)40-56-32-4-20-50-26-24-48-16-2-18-52-28-36-56/h7-14,47-54H,1-6,15-42H2 |
InChI Key |
JFXKZZUXCPLCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCN(CCCNCC3)CC4=CC=C(C=C4)CN5CCCNCCNCCCNCC5 |
Synonyms |
Plexifor Impurity II; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.